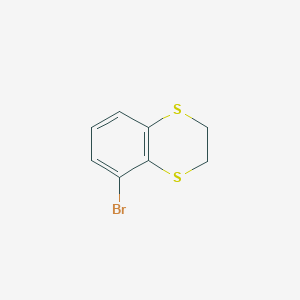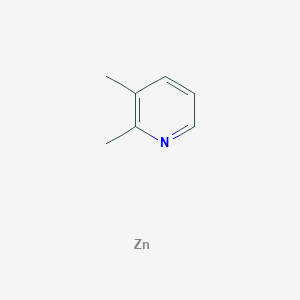
2,3-Dimethylpyridine;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpyridine, also known as 2,3-lutidine, is a chemical compound with the molecular formula C7H9N. It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the second and third positions of the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Another method includes the reaction of acetone with ammonia and formaldehyde, followed by cyclization to form the pyridine ring .
Industrial Production Methods: Industrial production of 2,3-dimethylpyridine typically involves the catalytic dehydrogenation of 2,3-dimethylpiperidine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst, such as platinum or palladium, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of 2,3-dimethylpyridine can yield 2,3-dimethylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: 2,3-Dimethylpyridine N-oxide.
Reduction: 2,3-Dimethylpiperidine.
Substitution: Halogenated derivatives such as 2,3-dimethyl-5-chloropyridine.
Aplicaciones Científicas De Investigación
2,3-Dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
- 3,5-Dimethylpyridine
Comparison: While all these compounds share the basic pyridine structure with two methyl groups, their chemical properties and reactivity can vary significantly due to the different positions of the methyl groups. For example, 2,3-dimethylpyridine is more reactive in electrophilic substitution reactions compared to its isomers due to the electron-donating effects of the methyl groups at the 2 and 3 positions .
Propiedades
Número CAS |
88029-19-0 |
|---|---|
Fórmula molecular |
C7H9NZn |
Peso molecular |
172.5 g/mol |
Nombre IUPAC |
2,3-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H9N.Zn/c1-6-4-3-5-8-7(6)2;/h3-5H,1-2H3; |
Clave InChI |
SXKAINJIMOKDES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


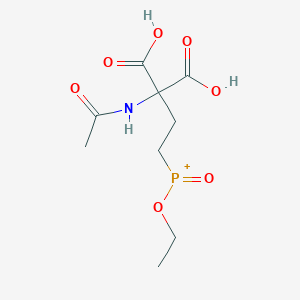
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
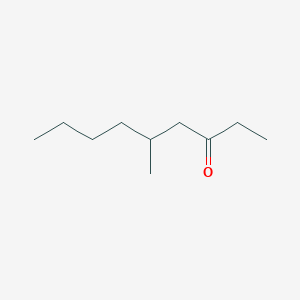
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
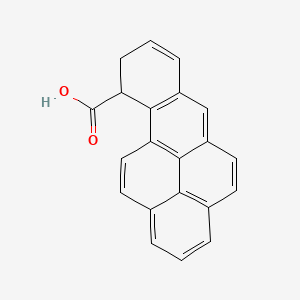
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)

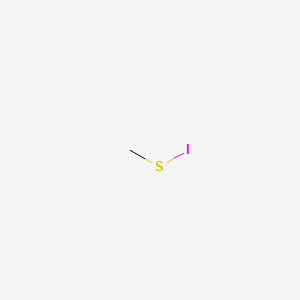
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
